Cas no 869494-16-6 (Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate)

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate structure
869494-16-6 structure
Product Name:Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
CAS 번호:869494-16-6
MF:C10H18N2O2
메가와트:198.262122631073
MDL:MFCD17012736
CID:830278
PubChem ID:55282293
Update Time:2024-10-26

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • 3,6-Diaza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
    • 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
    • 6-BOC-3,6-DIAZABICYCLO[3.1.1]HEPTANE
    • 6-Boc-3,6-diaza-bicyclo[3.1.1]heptane
    • 6-(tert-Butyloxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane
    • tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • AMOT0127
    • OUFBVDKNEWUFHP-UHFFFAOYSA-N
    • BCP18052
    • BBL102490
    • 3690AC
    • STL556293
    • SY025488
    • AM804445
    • MFC
    • SB39206
    • 1,1-Dimethylethyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (ACI)
    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptan-6-carboxylate
    • DS-15580
    • tert-Butyl3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • EN300-190611
    • AU-004/43508096
    • MFCD17016736
    • CS-0029696
    • SCHEMBL402018
    • DB-088198
    • 869494-16-6
    • AKOS016003437
    • 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane
    • DTXSID20735564
    • Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • MDL: MFCD17012736
    • 인치: 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3
    • InChIKey: OUFBVDKNEWUFHP-UHFFFAOYSA-N
    • 미소: O=C(N1C2CC1CNC2)OC(C)(C)C

계산된 속성

  • 정밀분자량: 198.136827821g/mol
  • 동위원소 질량: 198.136827821g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 237
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 41.6

실험적 성질

  • 밀도: 1.104
  • 비등점: 276℃ at 760 mmHg
  • 플래시 포인트: 121℃

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 보안 정보

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-1 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
1g
¥ 198.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-5 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
5g
¥ 825.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-10 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
10g
¥ 1,425.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-25 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
25g
¥ 3,009.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-50 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
50g
¥ 5,253.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-100 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
100g
¥ 8,487.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-250 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
250g
¥ 16,948.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-1-1 G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 95%
1g
¥ 811.00 2021-05-07
Chemenu
CM128913-1000g
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 95%+
1000g
$8280 2021-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-1G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
1g
¥ 297.00 2023-03-06

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 2

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
2.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
참조
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

합성 방법 3

반응 조건
1.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 4

반응 조건
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
2.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
4.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
참조
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
3.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 6

반응 조건
1.1 Solvents: Dimethylformamide ;  10 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  24 h, 80 °C
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
4.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
5.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
6.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
7.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
참조
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
5.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 8

반응 조건
1.1 Solvents: Toluene ;  60 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
3.2 Reagents: Water ;  rt
4.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
6.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
7.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 9

반응 조건
1.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
참조
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs)
Strachan, Jon-Paul; et al, European Journal of Medicinal Chemistry, 2014, 86, 60-74

합성 방법 11

반응 조건
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
3.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
참조
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

합성 방법 12

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
2.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
2.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
3.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
4.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
5.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
참조
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

합성 방법 14

반응 조건
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
4.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

합성 방법 15

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  24 h, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
3.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
4.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
5.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
6.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
참조
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

합성 방법 16

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
2.2 Reagents: Water ;  rt
3.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
5.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
6.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
참조
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Raw materials

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Preparation Products

추천 공급업체
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd